2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one
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Description
2-mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
2-Mercapto-6,7-dimethoxy-3-methylquinazolin-4(3H)-one has been explored in the design and synthesis of antitumor agents. A study by Alanazi et al. (2013) focused on creating a series of substituted 2-mercapto-3-phenethylquinazolines, which were evaluated for their in vitro antitumor activity. Some of these compounds showed selective activities against renal, breast cancer, leukemia, and non-small cell lung cancer cell lines, highlighting the potential of this compound derivatives in cancer therapy (Alanazi et al., 2013).
Antibacterial Activity
The compound's derivatives have also been investigated for their antibacterial properties. El-zohry et al. (2007) synthesized various quinazoline derivatives containing sulfide and sulfone moieties, which were tested for antimicrobial activities. These studies provide insights into the potential use of this compound derivatives as antimicrobial agents (El-zohry et al., 2007).
Anti-Breast Cancer Drug Design
Aneja et al. (2006) conducted a study focusing on the rational design of a microtubule-targeting anti-breast cancer drug, EM015, using noscapine and this compound as starting points. This research underscores the potential of this compound in the development of new, selective, and potent anti-breast cancer agents (Aneja et al., 2006).
Antimicrobial Agents
In the realm of antimicrobial research, El-Azab (2007) prepared a series of substituted 2-mercaptoquinazoline analogs, demonstrating their potential as antimicrobial agents. This study further supports the versatility of this compound in the development of antimicrobial compounds (El-Azab, 2007).
Other Studies
Additional studies have explored various aspects of this compound, including its synthesis, structure-activity relationships, and potential interactions with enzymes like catalase. These investigations contribute to our understanding of the chemical and biological properties of the compound and its derivatives in various applications (Various Authors).
Properties
IUPAC Name |
6,7-dimethoxy-3-methyl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-13-10(14)6-4-8(15-2)9(16-3)5-7(6)12-11(13)17/h4-5H,1-3H3,(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKPWMLICQGUCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC(=C(C=C2NC1=S)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.